

The Versatility of 4-(Vinylsulfonyl)benzoic Acid in Modern Research: A Technical Guide

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Compound of Interest

Compound Name: 4-(Vinylsulfonyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid is a bifunctional molecule poised at the intersection of organic synthesis, chemical biology, and drug discovery. Its unique structure, featuring a reactive vinyl sulfone moiety and a versatile carboxylic acid handle, has positioned it as a valuable tool for researchers seeking to covalently modify biomolecules, develop targeted therapies, and construct complex molecular architectures. The vinyl sulfone group acts as a Michael acceptor, capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.^{[1][2]} This property is the cornerstone of its application in designing targeted covalent inhibitors (TCIs) and other chemical probes.^{[1][3][4]}

Simultaneously, the benzoic acid component provides a convenient point for further chemical modification, enabling its incorporation into larger molecules like PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. This guide provides an in-depth exploration of the potential applications of **4-(vinylsulfonyl)benzoic acid**, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications in Research

The research applications of **4-(vinylsulfonyl)benzoic acid** are primarily centered around its ability to act as a covalent modifier of proteins. This has significant implications in several key areas:

- Targeted Covalent Inhibitors (TCIs): The vinyl sulfone "warhead" can be incorporated into small molecules designed to target specific proteins.^{[5][6]} By forming an irreversible covalent bond with a non-catalytic nucleophilic residue in or near the active site of a target protein, TCIs can achieve prolonged and potent inhibition. This is particularly advantageous for targets where high affinity reversible inhibitors are difficult to develop or for overcoming drug resistance.^[1]
- Bioconjugation and Chemical Probes: The reactivity of the vinyl sulfone group makes it an excellent tool for attaching labels, such as fluorescent dyes or biotin, to proteins for imaging or purification purposes. The carboxylic acid can be functionalized to introduce other moieties, creating bifunctional probes for studying protein-protein interactions or cellular localization.^[2]
- PROTACs and Molecular Glues: In the rapidly evolving field of targeted protein degradation, **4-(vinylsulfonyl)benzoic acid** can serve as a component of PROTACs. It can be envisioned as part of a linker that covalently attaches to the target protein, while the other end of the PROTAC recruits an E3 ubiquitin ligase to mark the protein for degradation. While direct examples are still emerging, the chemical properties of **4-(vinylsulfonyl)benzoic acid** make it a promising building block for covalent PROTACs.

Quantitative Data

The reactivity of the vinyl sulfone moiety is a critical parameter for its application. The following table summarizes kinetic data for the reaction of a vinyl sulfone-functionalized self-assembled monolayer with various bioactive ligands, providing a reference for its reactivity profile.

Ligand	pH	Observed Rate Constant (k _{obs}) (min ⁻¹)
Glutathione (GSH)	7.5	0.057
N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA)	8.5	0.011
Mannose	10.5	0.009

Table 1: Kinetic data for the reaction of a vinyl sulfone-functionalized self-assembled monolayer. Data extracted from Wang et al., 2015.[\[7\]](#)

Experimental Protocols

Protocol 1: Covalent Labeling of a Cysteine-Containing Peptide with 4-(Vinylsulfonyl)benzoic Acid and LC-MS Analysis

This protocol describes a general procedure for the covalent modification of a model cysteine-containing peptide with **4-(vinylsulfonyl)benzoic acid** and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

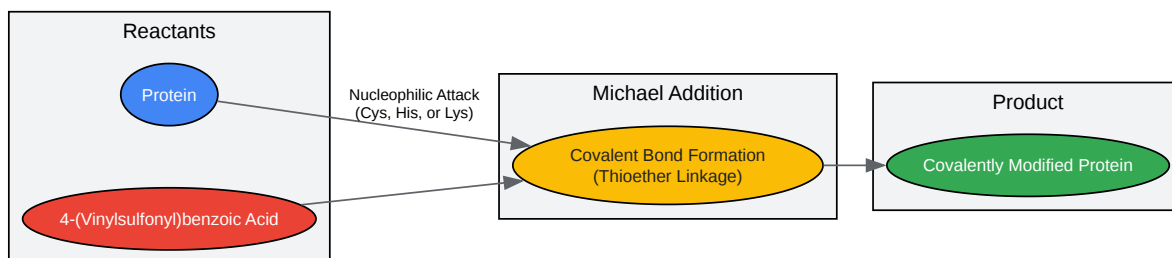
- **4-(Vinylsulfonyl)benzoic acid**
- Model cysteine-containing peptide (e.g., GGGGCGGGG)
- Sodium phosphate buffer (100 mM, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- LC-MS system with a C18 column

Procedure:

- **Peptide Preparation:** Dissolve the cysteine-containing peptide in 100 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. To ensure the cysteine thiol is in its reduced form, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

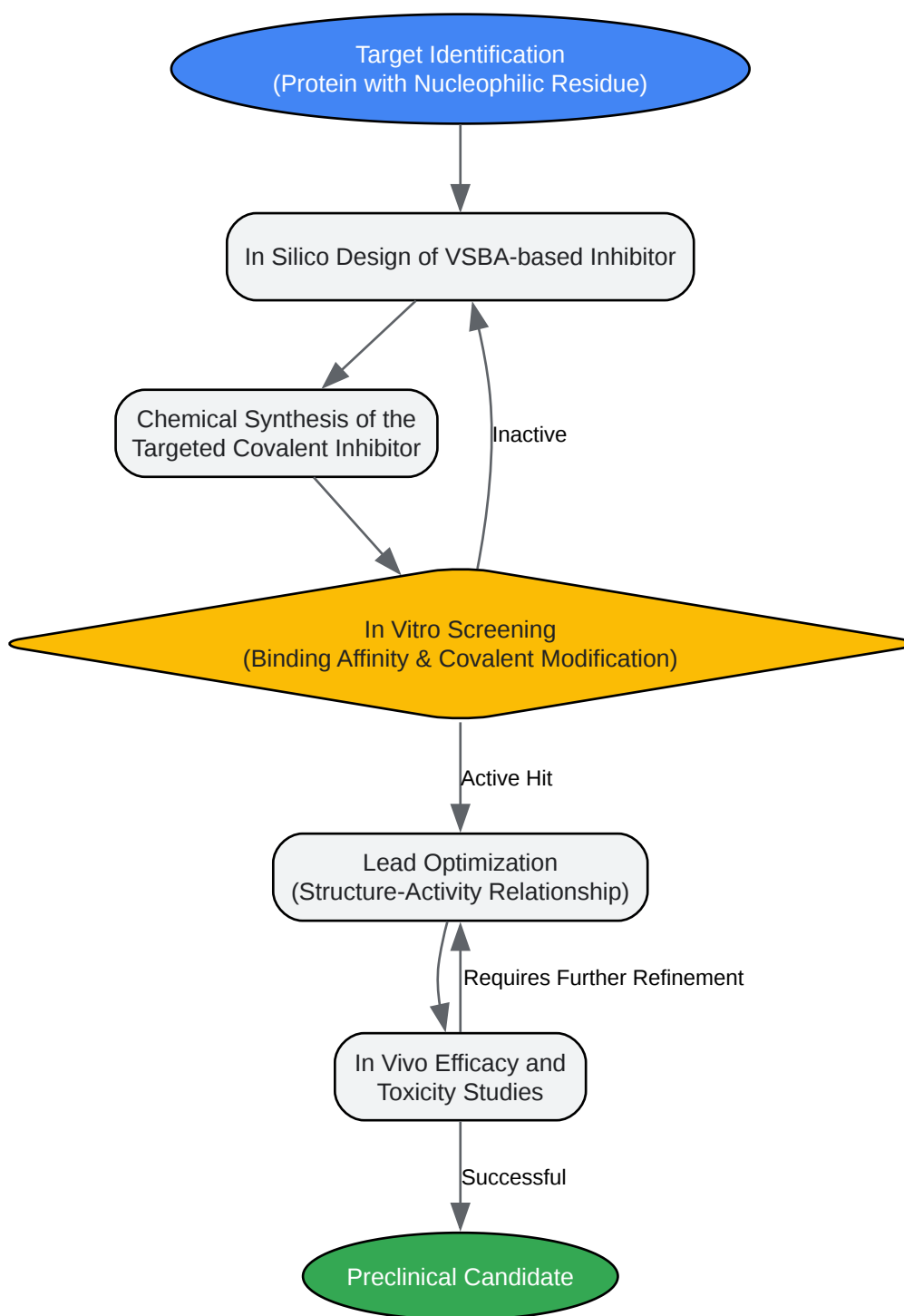
- Labeling Reaction: Prepare a 10 mM stock solution of **4-(vinylsulfonyl)benzoic acid** in a minimal amount of DMSO, and then dilute with the reaction buffer. Add the **4-(vinylsulfonyl)benzoic acid** solution to the reduced peptide solution to achieve a 10-fold molar excess of the labeling reagent.
- Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.
- Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β -mercaptoethanol, in excess.
- LC-MS Analysis:
 - Dilute the reaction mixture 1:100 with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
 - Inject the diluted sample onto a C18 column.
 - Elute the peptides using a linear gradient of ACN with 0.1% FA.
 - Monitor the elution profile by UV absorbance at 214 nm and 280 nm.
 - Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the unmodified and modified peptides. .
- Data Analysis:
 - Extract the ion chromatograms for the expected m/z values of the starting peptide and the covalent adduct.
 - The mass of the adduct will be the mass of the peptide plus the mass of **4-(vinylsulfonyl)benzoic acid** (212.22 Da).
 - Confirm the identity of the modified peptide by tandem MS (MS/MS) fragmentation, which should show a mass shift on the cysteine-containing fragment ions.

Visualizations



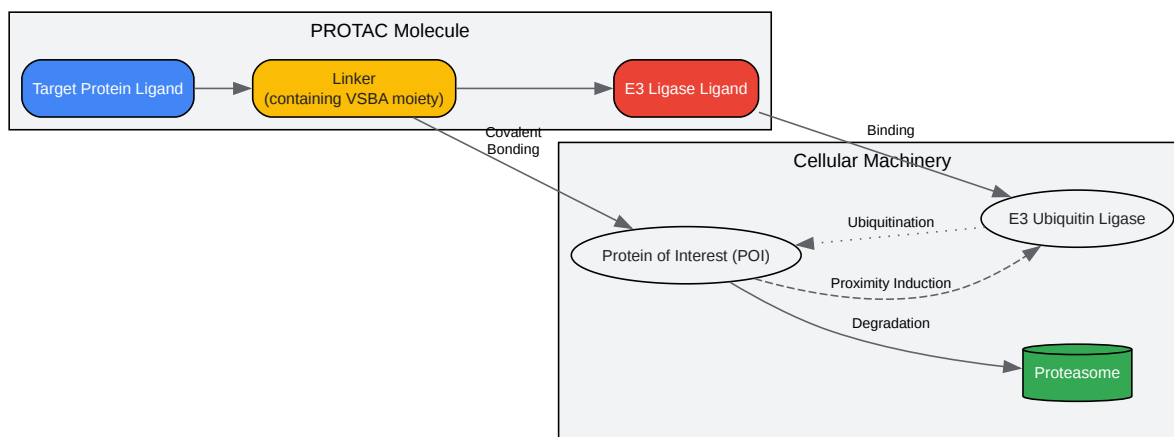
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Mechanism of Covalent Protein Modification.



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Workflow for Developing a TCI using **4-(Vinylsulfonyl)benzoic Acid**.



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